molecular formula C23H19ClN4OS B11686008 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11686008
M. Wt: 434.9 g/mol
InChI Key: KFTZDLWPHSGLBN-AFUMVMLFSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-benzyl-1H-benzimidazole-2-thiol with chloroacetyl chloride to form 2-chloro-N-(1-benzyl-1H-benzimidazol-2-yl)acetamide. This intermediate is then reacted with hydrazine hydrate to yield 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. Finally, the condensation of this compound with 2-chlorobenzaldehyde under reflux conditions in ethanol produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted benzimidazole or chlorophenyl derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the benzimidazole moiety contributes to its DNA-intercalating properties.

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4OS/c24-19-11-5-4-10-18(19)14-25-27-22(29)16-30-23-26-20-12-6-7-13-21(20)28(23)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,29)/b25-14+

InChI Key

KFTZDLWPHSGLBN-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

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